

spectroscopic data of 3-Methyl-6-nitrocoumarin (NMR, IR, Mass)

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Compound of Interest

Compound Name: 3-Methyl-6-nitrocoumarin

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An In-depth Technical Guide to the Spectroscopic Characterization of **3-Methyl-6-nitrocoumarin**

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound **3-Methyl-6-nitrocoumarin** ($C_{10}H_7NO_4$). As a substituted coumarin, this molecule holds interest for various applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its development and application. This document serves as a practical reference, synthesizing predictive data based on established principles of spectroscopy and data from analogous structures. It details the theoretical underpinnings of each technique, provides detailed experimental protocols, and presents an integrated approach to data interpretation, ensuring a self-validating system for compound characterization.

Molecular Structure and Spectroscopic Overview

3-Methyl-6-nitrocoumarin is an aromatic heterocyclic compound belonging to the benzopyrone family.^{[1][2]} Its structure consists of a benzene ring fused to an α -pyrone ring, with a methyl group substituted at the C-3 position and a nitro group at the C-6 position.

- Molecular Formula: $C_{10}H_7NO_4$ ^{[3][4]}

- Molecular Weight: 205.17 g/mol [3]
- Monoisotopic Mass: 205.0375 Da[4]

The key functional groups that dictate the spectroscopic signature of this molecule are:

- The Coumarin Core: The α,β -unsaturated lactone system gives rise to characteristic signals, including a highly deshielded carbonyl carbon in ^{13}C NMR and a strong carbonyl stretch in the IR spectrum.
- The C-3 Methyl Group: This group simplifies the ^1H NMR spectrum by replacing the typical H-3 proton signal with a singlet in the aliphatic region.
- The C-6 Nitro Group: As a strong electron-withdrawing group, the nitro substituent significantly influences the electronic environment of the aromatic ring, causing notable downfield shifts of nearby protons and carbons in the NMR spectra. It also produces two very strong, characteristic stretching bands in the IR spectrum.

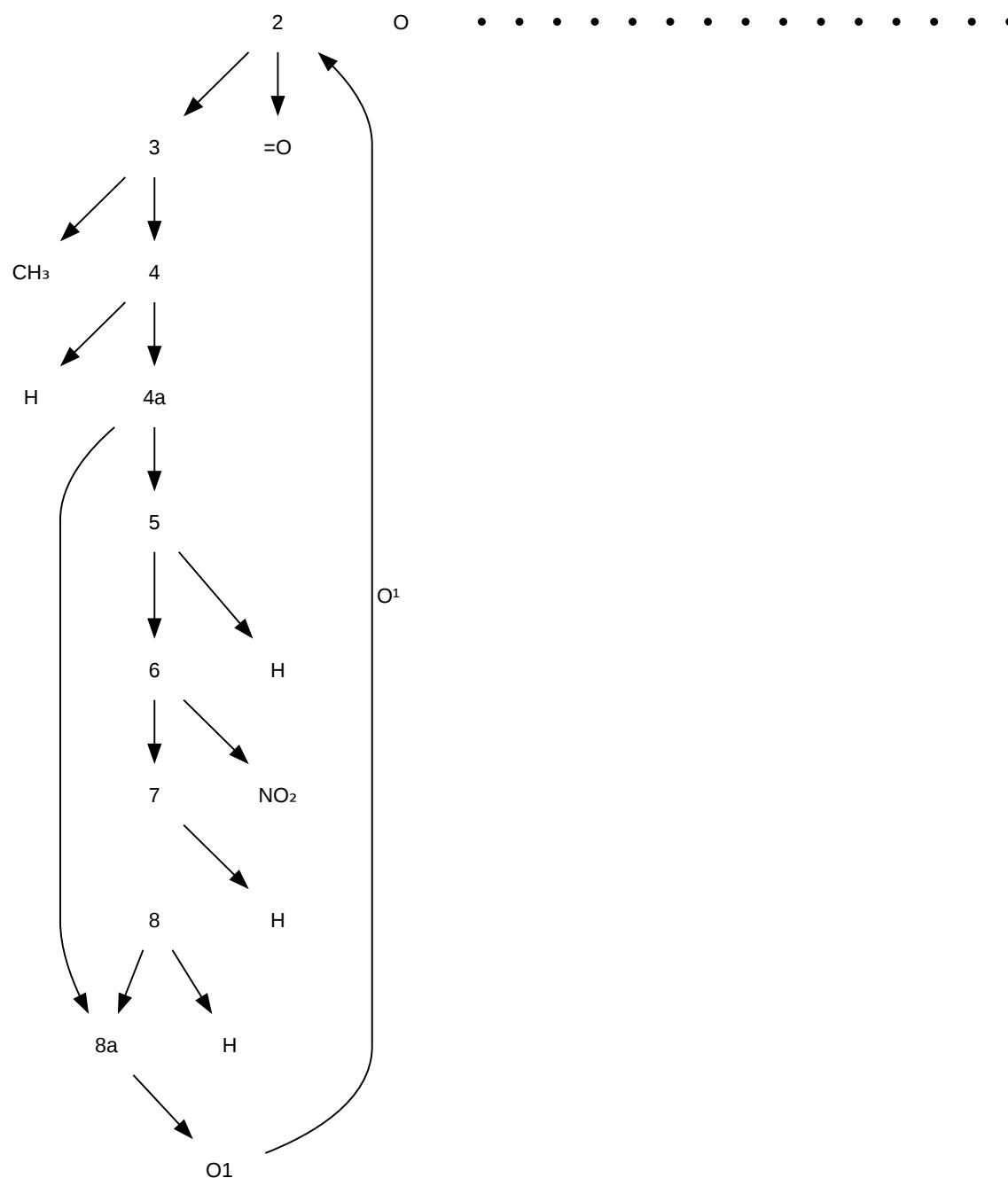


Figure 1: Structure of 3-Methyl-6-nitrocoumarin with Atom Numbering

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Caption: Molecular structure of **3-Methyl-6-nitrocoumarin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Scientific Rationale and Experimental Choices

The choice of experiment and parameters is critical for unambiguous spectral interpretation.

- Solvent Selection: Deuterated solvents like deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6) are standard. DMSO-d_6 is often preferred for coumarin derivatives due to its excellent solubilizing power.[\[5\]](#)
- 1D Spectra (^1H and ^{13}C): A standard ^1H NMR spectrum provides initial information on proton environments, multiplicities, and integrations. The ^{13}C NMR spectrum reveals the number of unique carbon environments.
- 2D Spectra (COSY, HSQC, HMBC): For complex molecules with overlapping aromatic signals, 2D NMR is essential.[\[6\]](#)
 - COSY (Correlation Spectroscopy): Identifies proton-proton (^1H - ^1H) spin coupling networks, crucial for tracing connections in the aromatic ring.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for assigning quaternary carbons and piecing together molecular fragments.[\[6\]](#)

Predicted ^1H NMR Spectrum

The predicted ^1H NMR spectrum is based on known substituent effects in coumarin systems.[\[7\]](#) The electron-withdrawing nitro group at C-6 will deshield protons H-5 and H-7 significantly.

Table 1: Predicted ^1H NMR Data for **3-Methyl-6-nitrocoumarin** (in DMSO-d_6 , 400 MHz)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-4	8.1 - 8.3	Singlet (s)	-	Deshielded by the adjacent C=O group and conjugation; appears as a singlet due to substitution at C-3.
H-5	8.0 - 8.2	Doublet (d)	$J \approx 9.0$ Hz	Deshielded by the adjacent nitro group at C-6; coupled to H-7 (meta coupling is negligible).
H-7	8.3 - 8.5	Doublet of doublets (dd)	$J \approx 9.0, 2.5$ Hz	Strongly deshielded by the ortho nitro group; coupled to H-5 (ortho) and H-8 (meta).
H-8	7.6 - 7.8	Doublet (d)	$J \approx 2.5$ Hz	Least affected aromatic proton; coupled only to H-7 (meta).

| -CH₃ (at C-3) | 2.2 - 2.4 | Singlet (s) | - | Typical chemical shift for a methyl group on a C=C double bond. |

Predicted ¹³C NMR Spectrum

The predicted chemical shifts for the carbon atoms are based on reference data for substituted coumarins.[\[5\]](#)[\[8\]](#)

Table 2: Predicted ^{13}C NMR Data for **3-Methyl-6-nitrocoumarin** (in DMSO-d_6 , 100 MHz)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C-2 (C=O)	159 - 161	Typical lactone carbonyl, highly deshielded.
C-3	120 - 122	Olefinic carbon bearing the methyl group.
C-4	142 - 144	Olefinic carbon deshielded by the adjacent oxygen and carbonyl group.
C-4a	118 - 120	Bridgehead carbon of the fused ring system.
C-5	125 - 127	Aromatic CH, influenced by the adjacent nitro group.
C-6	145 - 147	Aromatic carbon directly attached to the electron-withdrawing nitro group.
C-7	122 - 124	Aromatic CH, influenced by the ortho nitro group.
C-8	117 - 119	Aromatic CH.
C-8a	154 - 156	Bridgehead carbon adjacent to the lactone oxygen.

| - CH_3 (at C-3) | 18 - 20 | Aliphatic methyl carbon, most upfield signal. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

- Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.^[6]
- Shimming: Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.
- 1D ¹H Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- 1D ¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
- 2D Spectra Acquisition: Sequentially run COSY, HSQC, and HMBC experiments using standard instrument parameters.

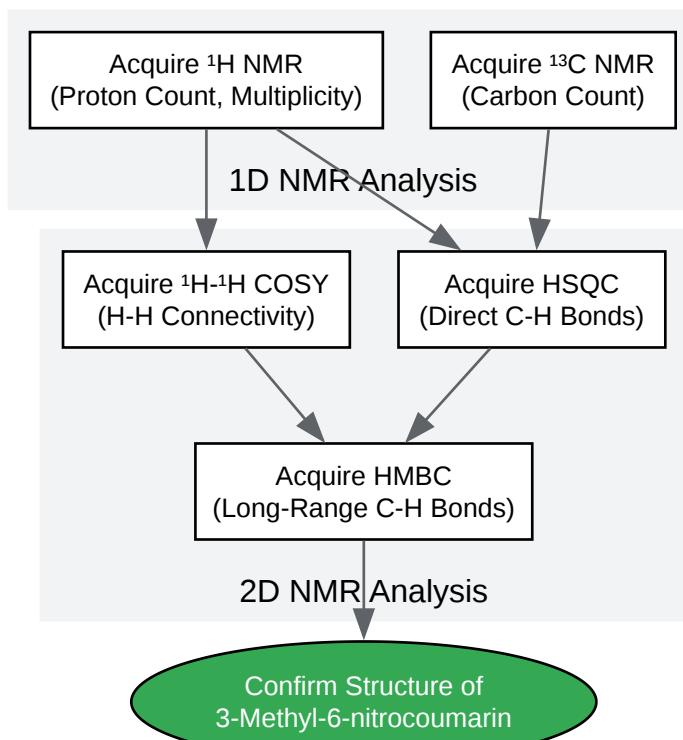


Figure 2: Workflow for NMR Spectral Assignment

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Caption: A logical workflow for unambiguous structural assignment using NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Scientific Rationale

The principle of IR spectroscopy is that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. By analyzing the absorption spectrum, one can identify the presence of key functional groups. For aromatic nitro compounds, the symmetric and asymmetric stretches of the NO_2 group are particularly diagnostic.[9][10]

Characteristic Vibrational Frequencies

The IR spectrum of **3-Methyl-6-nitrocoumarin** is expected to be dominated by absorptions from the carbonyl and nitro groups.

Table 3: Predicted FT-IR Absorption Bands for **3-Methyl-6-nitrocoumarin**

Frequency Range (cm ⁻¹)	Vibration Type	Intensity	Notes
3100 - 3000	C-H Aromatic Stretch	Medium	Characteristic of sp ² C-H bonds.
2950 - 2850	C-H Aliphatic Stretch	Weak	From the C-3 methyl group.
1740 - 1720	C=O Lactone Stretch	Strong, Sharp	A key, intense band for the α,β -unsaturated coumarin carbonyl.
1620 - 1580	C=C Aromatic & Alkene Stretch	Medium-Strong	Overlapping bands from the benzene and pyrone rings.
1550 - 1475	N-O Asymmetric Stretch	Very Strong	One of the two highly characteristic bands for an aromatic nitro group.[10]
1360 - 1290	N-O Symmetric Stretch	Very Strong	The second highly characteristic band for an aromatic nitro group.[10]

| 1300 - 1000 | C-O Lactone Stretch | Strong | Associated with the C-O bonds within the lactone ring. |

Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation: For a solid sample, either prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.
- Background Scan: Perform a background scan of the empty sample compartment (or pure KBr pellet) to subtract atmospheric (CO_2 , H_2O) and accessory-related absorptions.
- Sample Scan: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns.

Scientific Rationale

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z). The fragmentation pattern is a reproducible fingerprint of the molecule. A common fragmentation pathway for the coumarin core involves the loss of a neutral CO molecule (28 Da).^{[11][12]} High-resolution mass spectrometry (HRMS) is essential for distinguishing between fragments with the same nominal mass, such as CO and N_2 , and for confirming the elemental composition.^{[11][13]}

Predicted Mass Spectrum and Fragmentation

The EI mass spectrum of **3-Methyl-6-nitrocoumarin** will provide the molecular ion and characteristic fragments.

- Molecular Ion ($\text{M}^{+\bullet}$): The molecular ion peak is expected at m/z 205, corresponding to the molecular weight of $\text{C}_{10}\text{H}_7\text{NO}_4$.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/z Value	Proposed Fragment	Neutral Loss
205	$[C_{10}H_7NO_4]^{+\bullet}$	- (Molecular Ion)
177	$[C_{10}H_7NO_3]^{+\bullet}$	CO
159	$[C_{10}H_7O_2]^+$	NO ₂
175	$[C_{10}H_7O_3]^{+\bullet}$	NO
149	$[C_9H_7NO_2]^+\bullet$	CO from m/z 177

| 131 | $[C_9H_7O]^+$ | CO from m/z 159 |

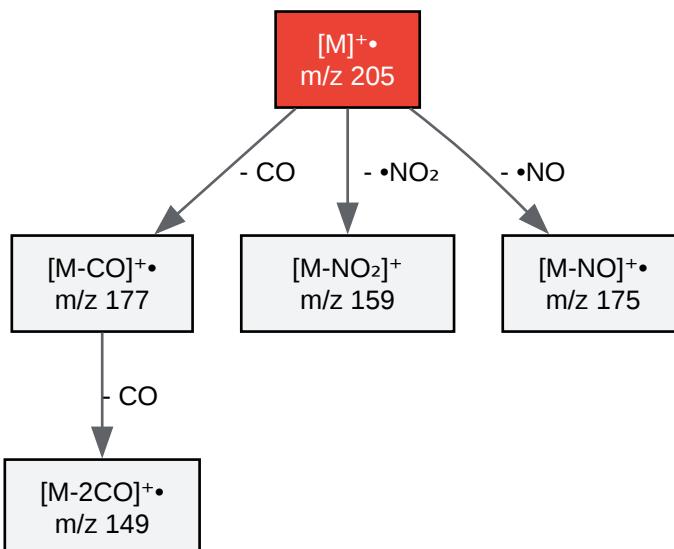


Figure 3: Proposed EI-MS Fragmentation Pathway

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Caption: Primary fragmentation routes for **3-Methyl-6-nitrocoumarin** under EI conditions.

Experimental Protocol: Mass Spectrometry (GC-MS)

- Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC will separate the compound from any impurities before it enters the ion source.

- Ionization: Use a standard Electron Ionization (EI) source at 70 eV.[11]
- Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragments.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern by calculating the mass differences between major peaks.

Integrated Spectroscopic Analysis: A Self-Validating Approach

The true power of spectroscopic characterization lies in the integration of multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating confirmation of the molecule's identity and purity.

- MS confirms the molecular weight (205 g/mol) and elemental formula ($C_{10}H_7NO_4$ via HRMS).
- IR confirms the presence of the key functional groups: a lactone carbonyl ($\approx 1730\text{ cm}^{-1}$), a nitro group ($\approx 1530, 1340\text{ cm}^{-1}$), and aromatic/aliphatic C-H bonds.
- ^{13}C NMR confirms the carbon count (10 unique carbons) and their chemical environments (carbonyl, olefinic, aromatic, aliphatic).
- ^1H NMR and 2D NMR piece together the exact connectivity of the C-H framework, confirming the 3-methyl and 6-nitro substitution pattern through the observed chemical shifts and coupling patterns of the protons on the coumarin ring.

By correlating the data from these orthogonal techniques, a researcher can establish the structure of **3-Methyl-6-nitrocoumarin** with an exceptionally high degree of confidence, fulfilling the rigorous standards required for research and drug development.

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